molecular formula C15H14N4O4S B11028052 7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11028052
M. Wt: 346.4 g/mol
InChI Key: JCCYIIRUXILYCK-UHFFFAOYSA-N
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Description

7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolo[1,5-a]pyrimidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a methylsulfanyl substituent. The benzodioxin subunit is associated with anti-inflammatory activity, as demonstrated in related compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed potency comparable to ibuprofen in carrageenan-induced edema assays . The methylsulfanyl group may contribute to metabolic stability and electronic effects, influencing receptor interactions.

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H14N4O4S/c1-24-15-17-14-16-9(13(20)21)7-10(19(14)18-15)8-2-3-11-12(6-8)23-5-4-22-11/h2-3,6-7,10H,4-5H2,1H3,(H,20,21)(H,16,17,18)

InChI Key

JCCYIIRUXILYCK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

The compound 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolo-pyrimidine family and has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of substituted benzodioxins with triazoles and pyrimidines. The presence of the methylsulfanyl group is crucial for enhancing its biological activity. The molecular formula is C13H14N4O3SC_{13}H_{14}N_4O_3S with a molecular weight of 302.34 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₃S
Molecular Weight302.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Research indicates that compounds in the triazolo-pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the anticancer effects of a related triazolo-pyrimidine derivative on human breast cancer cells (MDA-MB-231). The compound demonstrated a growth inhibition rate of approximately 47% , indicating its potential as an anticancer agent .

Antioxidant Properties

The compound has been shown to possess antioxidant activity. It inhibits lipid peroxidation and scavenges free radicals effectively.

  • Mechanism : This antioxidant effect is attributed to the structural features that allow it to donate electrons and stabilize free radicals.

Cardiovascular Effects

Some studies have suggested calcium antagonist properties for related compounds, which may contribute to cardiovascular benefits.

  • Case Study : Compound 36 from a related series exhibited calcium antagonism comparable to flunarizine, suggesting potential applications in treating cardiovascular conditions .

Antimicrobial Activity

Preliminary investigations into antimicrobial properties have shown that derivatives exhibit activity against both bacterial and fungal strains.

  • Example : A derivative was tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural elements include:

  • The benzodioxin moiety , which enhances lipophilicity and cellular uptake.
  • The triazole ring , which is essential for biological interactions with target enzymes.
  • The methylsulfanyl group , which has been linked to improved potency in various assays.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
BenzodioxinIncreases lipophilicity
TriazoleEssential for binding
MethylsulfanylEnhances potency

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Properties

The compound's ability to inhibit key enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases. Similar compounds have shown efficacy in reducing the activity of lipoxygenase enzymes, which play a crucial role in the synthesis of inflammatory mediators .

Neuroprotective Effects

Given the structural similarity to other known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Its potential mechanism involves the inhibition of cholinesterase enzymes, which are critical for maintaining neurotransmitter levels in the brain .

Case Study 1: Anticancer Activity

A study evaluated the effects of related triazolo-pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability at specific concentrations through apoptosis induction .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation models, compounds similar to this one demonstrated a reduction in pro-inflammatory cytokines and inhibited lipoxygenase activity, suggesting potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Substituents Functional Groups Key Features Biological Activity (Inferred/Reported)
Target Compound 2,3-Dihydro-1,4-benzodioxin-6-yl, methylsulfanyl Carboxylic acid Enhanced polarity, potential anti-inflammatory activity Anti-inflammatory (via benzodioxin moiety)
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 2-Chlorophenyl, benzylsulfanyl Carboxylate ester Lipophilic ester group; possible CB2 receptor modulation Unspecified, structural similarity to cannabinoid receptor ligands
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Trimethoxyphenyl Carboxamide Improved bioavailability via amide group Antimicrobial (analogs show activity)
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Fluorophenyl Carboxylic acid Electronegative fluorine enhances binding affinity TNF-α inhibition (docking studies)
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate Chlorophenyl, chloromethyl, hydroxy Carboxylate ester Hydroxy and chloromethyl groups increase reactivity Biologically active (tetrahydro derivatives)

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than esters () or amides (), aiding bioavailability.
  • Metabolic Stability : Methylsulfanyl groups (target compound, ) may resist oxidation compared to benzylsulfanyl () or thiadiazole substituents ().

Preparation Methods

Synthesis of Benzodioxin Amine Precursor

The foundational step involves preparing the benzodioxin-containing intermediate, N-(2,3-dihydrobenzo dioxin-6-yl)amine. This precursor is synthesized via nucleophilic substitution between 2,3-dihydrobenzo dioxin-6-amine and methylsulfanyl-containing reagents.

Procedure :

  • Reaction Setup : 2,3-Dihydrobenzo dioxin-6-amine (1.0 equiv) is suspended in aqueous sodium carbonate (10% w/v) to maintain pH 9–10 .

  • Sulfanylation : Methylsulfanyl chloride (1.2 equiv) is added dropwise under vigorous stirring at 0–5°C to minimize side reactions .

  • Workup : The mixture is acidified to pH 2 using concentrated HCl, precipitating N-(2,3-dihydrobenzo dioxin-6-yl)methylsulfonamide as a light brown solid .

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0–5°CPrevents hydrolysis
Na₂CO₃ Concentration10%Maximizes pH stability
Reaction Time4–6 hoursEnsures complete substitution

Characterization via ¹H NMR confirms successful sulfanylation: δ 7.2–7.4 ppm (aromatic protons), δ 2.5 ppm (SCH₃) .

Construction of Triazolopyrimidine Core

The triazolopyrimidine scaffold is assembled through cyclocondensation, leveraging intermediates with pre-installed benzodioxin and methylsulfanyl groups.

Cyclization Protocol :

  • Intermediate Preparation : N-(Benzodioxin-6-yl)methylsulfonamide is reacted with 3-amino-1,2,4-triazole (1.5 equiv) in ethanol-water (1:1 v/v).

  • Cyclocondensation : Phosphorus oxychloride (POCl₃, 2.0 equiv) is added as a cyclizing agent under reflux (80°C, 8 hours).

  • Isolation : The product is neutralized with aqueous NaHCO₃ and extracted with ethyl acetate, yielding the triazolopyrimidine intermediate.

Key Observations :

  • Catalyst Impact : TMDP (trimethylenedipiperidine, 10 mol%) increases reaction rate by stabilizing transition states.

  • Solvent Choice : Aqueous ethanol enhances solubility of polar intermediates while minimizing byproduct formation.

ConditionValueOutcome
CrO₃ Concentration2.5 equivComplete oxidation
Temperature0°CMinimizes overoxidation
Reaction Time2 hoursOptimal conversion

FTIR analysis post-oxidation shows a characteristic C=O stretch at 1700–1720 cm⁻¹ .

Integrated Synthetic Pathway

Combining the above steps, the full synthesis is executed as follows:

Stepwise Process :

  • Benzodioxin Sulfanylation : Yield 80–85% .

  • Triazolopyrimidine Cyclization : Yield 75–78%.

  • Carboxylic Acid Oxidation : Yield 70–72% .

Overall Yield : ~45% after purification.

Critical Challenges :

  • Byproduct Formation : Competing reactions during cyclization reduce yield. Remedies include precise stoichiometry and controlled addition rates.

  • Acid Sensitivity : The carboxylic acid group necessitates mild workup conditions to prevent decarboxylation .

Alternative Methodologies

Microwave-Assisted Synthesis :

  • Conditions : 150°C, 20 minutes, DMF solvent.

  • Advantage : Reduces reaction time by 75% while maintaining 70% yield.

Enzymatic Oxidation :

  • Catalyst : Pseudomonas fluorescens lipase.

  • Efficiency : 65% yield under mild conditions (pH 7, 30°C) .

Scalability and Industrial Considerations

Large-Scale Production :

  • Continuous Flow Reactors : Enhance heat transfer and mixing, achieving 80% yield at kilogram scale.

  • Solvent Recovery : Ethanol-water mixtures are distilled and reused, reducing costs by 40% .

Environmental Impact :

  • Waste Reduction : Aqueous workups and catalytic protocols align with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?

  • Methodology : Multi-component reactions are commonly employed for triazolo-pyrimidine derivatives. For example, a one-pot reaction using 5-amino-1,2,4-triazoles, aldehydes (e.g., benzodioxin derivatives), and β-keto esters in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) can yield the core structure. Post-synthetic modifications, such as thioether formation via nucleophilic substitution with methylsulfanyl groups, are critical .
  • Key Parameters : Reaction temperature (70–90°C), solvent polarity, and catalyst loading (5–10 mol%) significantly influence yield (typically 60–75%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : X-ray crystallography (e.g., triclinic crystal system, space group P1, with lattice parameters a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å) confirms the fused triazole-pyrimidine core and substituent orientations. Refinement using SHELXTL software ensures accuracy (R-factor < 0.05) .
  • Supporting Data : NMR (¹H/¹³C) and IR spectroscopy verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for triazolo-pyrimidine derivatives?

  • Case Study : Discrepancies in antiproliferative activity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from differences in cell-line specificity or substituent effects. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzodioxin moiety enhance DNA intercalation, while methylsulfanyl groups improve membrane permeability .
  • Experimental Design : Use standardized assays (e.g., MTT protocol across 72 hours) and control for solvent effects (DMSO concentration ≤0.1%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like dihydrofolate reductase (DHFR). The carboxylic acid group forms hydrogen bonds with Arg70 and Ser49 residues, while the benzodioxin ring engages in π-π stacking with Phe34 .
  • Validation : Compare computed binding energies (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values .

Q. What are the challenges in optimizing ADMET properties for this compound?

  • Lipophilicity : LogP values (calculated via SwissADME) range from 2.8–3.5, indicating moderate blood-brain barrier penetration but potential hepatic metabolism. Ester prodrugs (e.g., ethyl carboxylate derivatives) improve solubility (logS > -4) without compromising activity .
  • Toxicity : Ames test data (TA98 strain) show no mutagenicity at ≤100 µg/mL, but hepatotoxicity risks require in vivo validation .

Methodological Challenges

Q. How to address low yields in scale-up synthesis of triazolo-pyrimidine derivatives?

  • Root Cause Analysis : Side reactions (e.g., dimerization) dominate at >1 mmol scales due to poor heat dissipation.
  • Solutions : Use flow chemistry with microreactors (residence time: 5–10 minutes) and phase-transfer catalysts (e.g., TBAB) to enhance mixing and reduce byproducts .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Techniques :

  • PXRD : Distinct diffraction peaks at 2θ = 12.5°, 15.8°, and 24.3° for Form I vs. 11.9°, 17.2° for Form II.
  • DSC : Endothermic peaks at 215°C (Form I) vs. 198°C (Form II) correlate with stability .

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